![molecular formula C28H28N4O3 B2714921 3-(azepan-1-ylcarbonyl)-N-(2-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1207040-12-7](/img/structure/B2714921.png)
3-(azepan-1-ylcarbonyl)-N-(2-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(azepan-1-ylcarbonyl)-N-(2-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine, also known as AZD-4547, is a small molecule inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinase. FGFRs are a family of receptor tyrosine kinases that play a critical role in cell growth, differentiation, and survival. The overexpression of FGFRs has been implicated in the development and progression of various types of cancer, making them an attractive target for cancer therapy.
Scientific Research Applications
Enantioselective Functionalization
The development of methods for the enantioselective functionalization of α-methylene C–H bonds in saturated aza-heterocycles, including azepanes, is crucial for drug discovery. This process affords high enantioselectivities and exclusive regioselectivity, leveraging palladium catalysis and chiral phosphoric acids. Such advancements underscore the importance of azepanes in the synthesis of bioactive compounds and their utility in asymmetric synthesis (Jain et al., 2016).
Carcinogenic Amine Detection
Research into the detection of carcinogenic amines released from azo dyes in consumer goods highlights the relevance of understanding the chemical behavior of related compounds. This study emphasizes the need for safer dye alternatives in manufacturing, as some dyes release harmful amines upon reduction (Oh et al., 1997).
Antibacterial Activity
The synthesis of naphthyridine derivatives, including those with azepane substitutions, and their evaluation for antibacterial activity demonstrate the potential pharmaceutical applications of such compounds. This research reveals structure-activity relationships and identifies compounds with significant antibacterial properties, worthy of further biological study (Egawa et al., 1984).
Electronic Coupling and Fluorescence
Investigations into the electronic coupling between amine redox centers in azulene derivatives, mediated by nonalternant bridges like azepane, show potential for the development of materials with unique electronic and optical properties. This research is particularly relevant for the design of new fluorescent materials and electronic devices (Nöll et al., 2007).
Cyclization Reactions
Studies on the cyclization reactions of N-cinnamoyl-1-naphthylamines, including those involving azepane rings, contribute to the field of organic synthesis by providing novel pathways to complex cyclic compounds. These reactions are significant for the synthesis of pharmacologically relevant structures (King et al., 2013).
Azepanium Ionic Liquids
The synthesis of azepanium ionic liquids from azepane highlights innovative approaches to green chemistry. These substances offer environmentally friendly alternatives for industrial applications, showcasing azepane's versatility in producing compounds with desirable physical properties (Belhocine et al., 2011).
properties
IUPAC Name |
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-20-9-11-22(12-10-20)27-30-25-18-31(17-21-6-3-2-4-7-21)14-13-24(25)28(34)32(27)19-26(33)29-16-23-8-5-15-35-23/h2-12,15H,13-14,16-19H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPRMEJQZLEBEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(furan-2-yl)methyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.